molecular formula C19H14BrNO2 B185054 N-(4-bromophenyl)-4-phenoxybenzamide CAS No. 6463-18-9

N-(4-bromophenyl)-4-phenoxybenzamide

Cat. No.: B185054
CAS No.: 6463-18-9
M. Wt: 368.2 g/mol
InChI Key: HKNAUAAGGNBNAX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-phenoxybenzamide is a benzamide derivative featuring a 4-phenoxy substitution on the benzoyl ring and a 4-bromophenyl group attached to the amide nitrogen. This structure combines aromatic and halogenated motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The phenoxy group introduces steric bulk and lipophilicity, which may affect membrane permeability and target binding .

Properties

CAS No.

6463-18-9

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-phenoxybenzamide

InChI

InChI=1S/C19H14BrNO2/c20-15-8-10-16(11-9-15)21-19(22)14-6-12-18(13-7-14)23-17-4-2-1-3-5-17/h1-13H,(H,21,22)

InChI Key

HKNAUAAGGNBNAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Halogen-Substituted Analogues

Halogenation at the phenyl ring is a critical modulator of bioactivity. Key comparisons include:

Compound Substituent (R) Biological Activity (IC₅₀ or Potency) Key Findings Reference
N-(4-Fluorophenyl)-4-phenoxybenzamide F Potent antitumor activity (HepG2 cells) Higher activity than Br/I analogues
N-(4-Bromophenyl)-4-phenoxybenzamide Br Not explicitly reported Structural similarity to active fluorophenyl variant -
N-(4-Iodophenyl)maleimide I IC₅₀ = 4.34 μM (MGL inhibition) Comparable potency to Br-substituted
  • Halogen Effects: Fluorine’s smaller size and electronegativity may enhance target binding in antitumor contexts (e.g., HepG2 inhibition ), whereas bromine and iodine exhibit similar inhibitory potencies in monoamine oxidase studies, suggesting halogen size is less critical in some enzyme systems .

Benzamide Ring Modifications

Variations in the benzamide ring’s substituents significantly alter physicochemical and biological properties:

Compound Benzamide Substituents Biological/Structural Notes Reference
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy Stabilized by N–H···O hydrogen bonding
N-(2-Nitrophenyl)-4-bromo-benzamide 2-Nitro, 4-Bromo Electron-withdrawing groups reduce basicity
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-Methoxybenzamido Enhanced solubility due to polar groups
  • Phenoxy vs.
  • Hydrogen Bonding : Trimethoxy derivatives (e.g., ) form intermolecular hydrogen bonds, enhancing crystal packing stability, whereas nitro-substituted analogues prioritize electronic effects .

Antitumor Activity

  • Fluorophenyl Superiority: N-(4-Fluorophenyl)-4-phenoxybenzamide demonstrates marked antitumor activity against HepG2 cells, attributed to fluorine’s optimal balance of electronegativity and steric profile .
  • Piperidine-Benzamide Derivatives: Compounds like N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide show enhanced activity, suggesting that nitrogen heterocycles synergize with phenoxy motifs .

Enzyme Inhibition

  • Monoacylglycerol Lipase (MGL): Bromophenyl and iodophenyl maleimides exhibit nearly identical IC₅₀ values (~4.3–4.4 μM), indicating halogen size independence in this target .

Physicochemical Properties

  • Solubility : Methoxy and sulfonamide groups (e.g., ) improve aqueous solubility compared to purely aromatic systems.
  • Thermal Stability : Crystallographic studies (e.g., ) reveal that hydrogen-bonded networks enhance melting points and stability.

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